molecular formula C9H12ClNO B2767879 1-Amino-indan-4-ol hydrochloride CAS No. 133497-59-3

1-Amino-indan-4-ol hydrochloride

Cat. No.: B2767879
CAS No.: 133497-59-3
M. Wt: 185.65
InChI Key: KTLOQNUHOBFPFP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Amino-indan-4-ol hydrochloride can be achieved through several routes. One common method involves the reduction of 1-nitroindan-4-ol using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The resulting 1-amino-indan-4-ol is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-Amino-indan-4-ol hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like toluene or acetonitrile, and catalysts such as palladium on carbon (Pd/C) or triethylamine. Major products formed from these reactions include 1-indanone derivatives, N-alkylated 1-amino-indan-4-ol, and 1-amino-indan .

Scientific Research Applications

1-Amino-indan-4-ol hydrochloride has several scientific research applications:

Comparison with Similar Compounds

1-Amino-indan-4-ol hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-amino-2,3-dihydro-1H-inden-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11;/h1-3,8,11H,4-5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLOQNUHOBFPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133497-59-3
Record name 1-amino-2,3-dihydro-1H-inden-4-ol hydrochloride
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